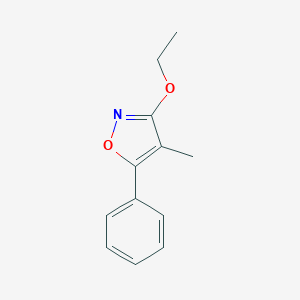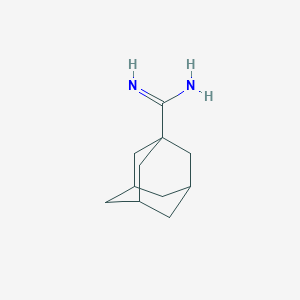
3-Ethoxy-4-methyl-5-phenylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-4-methyl-5-phenylisoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has unique properties that make it a valuable tool for scientific research.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-4-methyl-5-phenylisoxazole involves the inhibition of certain enzymes and receptors. It has been found to be effective in inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). COX-2 and LOX are enzymes that are involved in the production of pro-inflammatory molecules. Inhibition of these enzymes by 3-Ethoxy-4-methyl-5-phenylisoxazole can help in reducing inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Ethoxy-4-methyl-5-phenylisoxazole have been studied extensively. It has been found to be effective in reducing inflammation and pain in various animal models. It has also been found to be effective in reducing the growth of cancer cells in vitro. In addition, 3-Ethoxy-4-methyl-5-phenylisoxazole has been found to have antioxidant properties, making it a potential therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-Ethoxy-4-methyl-5-phenylisoxazole in lab experiments is its specificity towards certain enzymes and receptors. This makes it a valuable tool for studying the mechanism of action of these enzymes and receptors. Another advantage is its ability to inhibit the activity of COX-2 and LOX, which makes it a potential therapeutic agent for various diseases.
However, there are also some limitations associated with the use of 3-Ethoxy-4-methyl-5-phenylisoxazole in lab experiments. One of the major limitations is its potential toxicity. It has been found to be toxic at high concentrations, which can limit its use in certain experiments. Another limitation is its instability in solution, which can affect the accuracy of the results obtained.
Orientations Futures
There are several future directions for the use of 3-Ethoxy-4-methyl-5-phenylisoxazole in scientific research. One direction is the development of more stable analogs of 3-Ethoxy-4-methyl-5-phenylisoxazole that can be used in experiments. Another direction is the exploration of its potential therapeutic applications in various diseases, such as cancer and inflammation. In addition, 3-Ethoxy-4-methyl-5-phenylisoxazole can be used as a tool for studying the mechanism of action of various enzymes and receptors, which can lead to the development of new drugs and therapies.
Conclusion:
In conclusion, 3-Ethoxy-4-methyl-5-phenylisoxazole is a valuable tool for scientific research due to its potential applications in various fields. It has been found to be effective in inhibiting the activity of certain enzymes and receptors, making it a potential therapeutic agent for various diseases. However, there are also some limitations associated with its use in lab experiments. Further research is needed to explore its potential applications and to develop more stable analogs of 3-Ethoxy-4-methyl-5-phenylisoxazole.
Méthodes De Synthèse
The synthesis of 3-Ethoxy-4-methyl-5-phenylisoxazole involves the reaction between ethyl 2-bromo-2-methylpropionate and phenylhydrazine in the presence of a base. The resulting compound is then treated with acetic anhydride to yield 3-Ethoxy-4-methyl-5-phenylisoxazole. This method has been used successfully by many researchers to obtain pure and high-quality 3-Ethoxy-4-methyl-5-phenylisoxazole.
Applications De Recherche Scientifique
3-Ethoxy-4-methyl-5-phenylisoxazole has been used extensively in scientific research due to its potential applications in various fields. It has been used as a tool to study the mechanism of action of various enzymes and receptors. It has also been used as a ligand in drug discovery and development. 3-Ethoxy-4-methyl-5-phenylisoxazole has been found to be effective in inhibiting the activity of certain enzymes and receptors, making it a valuable tool for drug development.
Propriétés
Numéro CAS |
166180-83-2 |
|---|---|
Nom du produit |
3-Ethoxy-4-methyl-5-phenylisoxazole |
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
3-ethoxy-4-methyl-5-phenyl-1,2-oxazole |
InChI |
InChI=1S/C12H13NO2/c1-3-14-12-9(2)11(15-13-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
Clé InChI |
KBOKNKLSHZREOJ-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(=C1C)C2=CC=CC=C2 |
SMILES canonique |
CCOC1=NOC(=C1C)C2=CC=CC=C2 |
Synonymes |
Isoxazole, 3-ethoxy-4-methyl-5-phenyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-methyl-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B71028.png)
![4-[(6-Methoxy-2-methylquinolin-8-yl)sulfamoyl]benzoic acid](/img/structure/B71029.png)

![7-Diethylamino-3-[N-(3-maleimidopropyl)carbamoyl]coumarin](/img/structure/B71032.png)


![3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol](/img/structure/B71037.png)



![Hepta[5][5]circulene](/img/structure/B71050.png)